molecular formula C3H12Cl2N2O B1522982 3-Hydrazinylpropan-1-ol dihydrochloride CAS No. 1258651-49-8

3-Hydrazinylpropan-1-ol dihydrochloride

Cat. No.: B1522982
CAS No.: 1258651-49-8
M. Wt: 163.04 g/mol
InChI Key: LYYDHOIANWWYSA-UHFFFAOYSA-N
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Description

3-Hydrazinylpropan-1-ol dihydrochloride is a chemical compound with the molecular formula C3H8N2O2·2HCl. It is a derivative of hydrazine and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylpropan-1-ol dihydrochloride can be synthesized through the reaction of 1,3-propanediol with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrazinyl group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of hydrazine hydrate to a solution of 1,3-propanediol in hydrochloric acid, followed by heating and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylpropan-1-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions typically involve the replacement of the hydrazinyl group with other functional groups, using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, including aldehydes and carboxylic acids.

  • Reduction: Reduction reactions can produce amines and other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of alkylated derivatives.

Scientific Research Applications

3-Hydrazinylpropan-1-ol dihydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a reagent in various chemical reactions and analytical methods.

Mechanism of Action

The mechanism by which 3-Hydrazinylpropan-1-ol dihydrochloride exerts its effects depends on the specific application. In pharmaceutical research, it may act as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The compound interacts with molecular targets and pathways involved in biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • Hydrazine hydrate

  • Phenylhydrazine

  • 1,3-Propanediol

  • Alkyl hydrazines

Properties

IUPAC Name

3-hydrazinylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c4-5-2-1-3-6;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYDHOIANWWYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-49-8
Record name 3-hydrazinylpropan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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